molecular formula C13H11ClO2 B8338553 3-[(2-Chlorophenoxy)methyl]phenol

3-[(2-Chlorophenoxy)methyl]phenol

Cat. No.: B8338553
M. Wt: 234.68 g/mol
InChI Key: IVQULJHILRJIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorophenoxy)methyl]phenol is a useful research compound. Its molecular formula is C13H11ClO2 and its molecular weight is 234.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

3-[(2-chlorophenoxy)methyl]phenol

InChI

InChI=1S/C13H11ClO2/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10/h1-8,15H,9H2

InChI Key

IVQULJHILRJIOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C. to 616 mg (2.35 mmol) of triphenylphosphine and 400 μL (3.84 mmol) of 2-chlorophenol in 20 mL of methylene chloride was added 370 mL (2.35 mmol) of diethyl azodicarboxylate followed by dropwise addition of a solution of 233 mg (1.9 mmol) 3-hydroxybenzyl alcohol in 2 mL of tetrahydrofuran. The reaction mixture was stirred at 0° C. to ambient temperature for 1 h. The reaction mixture was quenched with water, extracted into diethyl ether, dried (MgSO4), and purified by flash chromatography (methylene chloride/hexane (2:1 to 4:1)) to provided 227 mg (44% yield) of the title compound as a colorless oil. 1H-NMR (300 MHz, CDCl3) δ 7.39 (dd, 1 H, J=1.6, 7.8 Hz), 7.25 (t, 1 H), 7.15-7.21 (m, 1 H), 6.88-7.01 (m, 4 H), 6.79 (dd, 1 H, J=2.5, 8.1 Hz), 5.12 (s, 2 H), and 4.97 (s, 1 H).
Quantity
2.35 mmol
Type
reactant
Reaction Step One
Quantity
400 μL
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
44%

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